

# Application Notes and Protocols for Cell Viability Assay with ODM-203 Treatment

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing cell viability following treatment with ODM-203, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

## Introduction

ODM-203 is a small molecule inhibitor that demonstrates equipotent activity against both FGFR and VEGFR kinase families.[1][2] Alterations in FGFR signaling and upregulation of VEGFR are common in various cancers, contributing to tumor progression and angiogenesis.[1][2][3] ODM-203 has been shown to inhibit FGFR and VEGFR signaling pathways, leading to a reduction in cancer cell proliferation and tumor growth.[3][4][5] This document provides detailed protocols for evaluating the in vitro efficacy of ODM-203 on cancer cell lines using a common cell viability assay.

## **Mechanism of Action of ODM-203**

ODM-203 selectively inhibits the kinase activity of FGFRs (FGFR1, FGFR2, FGFR3, and FGFR4) and VEGFRs (VEGFR1, VEGFR2, and VEGFR3).[6][7] The binding of fibroblast growth factors (FGFs) or vascular endothelial growth factors (VEGFs) to their respective receptors triggers receptor dimerization and autophosphorylation, initiating downstream



signaling cascades. A key downstream effector for FGFR is the FRS2 adapter protein.[4][5] Activated FGFRs phosphorylate FRS2, which in turn activates pathways like the MAPK pathway, promoting cell proliferation and survival.[4] By inhibiting the kinase activity of these receptors, ODM-203 effectively blocks these downstream signaling events, leading to reduced cell viability in FGFR- and VEGFR-dependent cancer cells.



Click to download full resolution via product page

**Caption:** Simplified signaling pathway of ODM-203 action.

## **Quantitative Data Summary**



ODM-203 has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with FGFR genetic alterations. The half-maximal inhibitory concentration (IC50) values from in vitro and cellular assays are summarized below.

| Assay Type                         | Target/Cell<br>Line     | Receptor<br>Dependency | IC50 (nmol/L) | Reference    |
|------------------------------------|-------------------------|------------------------|---------------|--------------|
| Biochemical<br>Kinase Assay        | FGFR1                   | -                      | 11            | [6]          |
| FGFR2                              | -                       | 16                     | [6]           | _            |
| FGFR3                              | -                       | 6                      | [6]           |              |
| FGFR4                              | -                       | 35                     | [6]           |              |
| VEGFR1                             | -                       | 26                     | [6]           |              |
| VEGFR2                             | -                       | 9                      | [6]           |              |
| VEGFR3                             | -                       | 5                      | [6]           |              |
| Cellular<br>Proliferation<br>Assay | H1581 (Lung<br>Cancer)  | FGFR1<br>Amplification | 104           | [4]          |
| SNU16 (Gastric<br>Cancer)          | FGFR2<br>Amplification  | 50-150                 | [1][3][4][6]  | _            |
| RT4 (Bladder<br>Cancer)            | FGFR3-TACC3<br>Fusion   | 192                    | [4]           |              |
| Cellular<br>Angiogenesis<br>Assay  | HUVEC Tube<br>Formation | VEGFR-<br>dependent    | 33            | [1][3][4][6] |

## **Experimental Protocols**

A common and reliable method for assessing cell viability is the MTS assay, which measures the metabolic activity of cells. The following is a detailed protocol for a typical MTS-based cell viability assay with ODM-203 treatment.



## **Protocol: Cell Viability Assessment using MTS Assay**

- 1. Materials:
- Cancer cell lines of interest (e.g., H1581, SNU16, RT4)
- Complete cell culture medium (specific to the cell line)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- ODM-203 compound (soluble in DMSO)[8]
- Dimethyl sulfoxide (DMSO, sterile)
- 96-well clear-bottom cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 490 nm
- 2. Experimental Workflow:









Click to download full resolution via product page

**Caption:** Experimental workflow for the cell viability assay.

#### 3. Detailed Procedure:

- a. Cell Seeding: i. Culture the selected cancer cell lines in their recommended complete medium until they reach 70-80% confluency. ii. Wash the cells with PBS, and then detach them using Trypsin-EDTA. iii. Neutralize the trypsin with complete medium and centrifuge the cell suspension. iv. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). v. Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100  $\mu$ L of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase at the end of the experiment. vi. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[6]
- b. ODM-203 Treatment: i. Prepare a stock solution of ODM-203 in DMSO. ii. On the day of treatment, prepare a serial dilution of ODM-203 in complete medium. A typical concentration range to test would be from 0.1 nM to 3  $\mu$ M.[6] Also, prepare a vehicle control containing the same final concentration of DMSO as the highest ODM-203 concentration. iii. Carefully remove the medium from the wells and add 100  $\mu$ L of the prepared ODM-203 dilutions or the vehicle control to the respective wells. It is recommended to perform each treatment in triplicate. iv. Incubate the plate for 96 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
- c. MTS Assay and Data Collection: i. After the 96-hour incubation period, add 20  $\mu$ L of the MTS reagent directly to each well. ii. Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line and its metabolic rate. iii. Measure the absorbance of each well at 490 nm using a microplate reader.

#### 4. Data Analysis:

a. Calculation of Percent Viability: i. Average the absorbance readings for the triplicate wells for each condition. ii. Subtract the average absorbance of the "medium only" (blank) wells from all other average absorbance values. iii. Calculate the percent cell viability for each ODM-203 concentration using the following formula:



b. Determination of IC50: i. Plot the percent viability against the log of the ODM-203 concentration. ii. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software) to determine the IC50 value, which is the concentration of ODM-203 that inhibits cell viability by 50%.

## Conclusion

The provided protocols and data offer a robust framework for investigating the effects of ODM-203 on cancer cell viability. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a better understanding of the therapeutic potential of this dual FGFR/VEGFR inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Dose escalation study of ODM-203, a selective dual FGFR/VEGFR inhibitor, in patients with advanced solid tumours. ASCO [asco.org]
- 8. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell Viability Assay with ODM-203 Treatment]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1578477#cell-viability-assay-with-odm-203-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com